2H-Pyrano[3,2-b]pyridine
Description
Significance of Fused Pyran-Pyridine Heterocycles in Synthetic and Medicinal Chemistry
Fused heterocyclic systems, where two or more rings share a common bond, often exhibit unique chemical and physical properties that are distinct from their constituent monocyclic counterparts. The fusion of a pyran ring (a six-membered ring containing an oxygen atom) and a pyridine (B92270) ring (a six-membered aromatic ring with one nitrogen atom) gives rise to a family of isomers known as pyranopyridines. wikipedia.org The specific arrangement in 2H-Pyrano[3,2-b]pyridine, where the pyran ring is fused to the 'b' face of the pyridine ring, creates a distinct electronic and steric environment that has proven to be of considerable interest.
The significance of these fused heterocycles is underscored by their prevalence in a wide array of biologically active compounds. Pyridine and its derivatives are known to be effective in treating various malignancies. nih.gov Similarly, pyran-containing natural products and synthetic compounds exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. beilstein-journals.org The combination of these two pharmacologically important moieties into a single, rigid scaffold can lead to synergistic effects and novel biological profiles.
Structural Complexity and Synthetic Challenges in Pyrano[3,2-b]pyridine Chemistry
The synthesis of the this compound ring system presents a set of unique challenges for synthetic organic chemists. The construction of this fused bicyclic system requires careful control over regioselectivity and stereoselectivity, particularly when introducing substituents onto the core structure. The inherent reactivity of the individual pyran and pyridine rings must be strategically managed to achieve the desired fusion and functionalization.
A variety of synthetic strategies have been developed to access the pyrano[3,2-b]pyridine scaffold. One common approach involves the construction of a substituted pyridine ring followed by the annulation of the pyran ring. For instance, a route starting from 3-hydroxypyridine (B118123) has been described for the synthesis of the pyrano[3,2-b]pyridin-4-one template. researchgate.net This method allows for the variation of substituents at the 2- and 3-positions of the bicyclic system. researchgate.net Another strategy involves multicomponent reactions (MCRs), which offer an efficient and atom-economical way to assemble complex molecular architectures in a single step. For example, the reaction of 4H-chromene-3-carbaldehydes with 1,3-dicarbonyl compounds in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) can yield polycyclic pyrano derivatives. evitachem.com
The development of novel synthetic methodologies continues to be an active area of research. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including pyranopyridine derivatives. africanjournalofbiomedicalresearch.com Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also gaining prominence in the synthesis of these important molecules. africanjournalofbiomedicalresearch.com
Strategic Importance as Privileged Scaffolds in Chemical Synthesis
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The this compound core is increasingly being recognized as such a scaffold. nih.govacs.orgmdpi.comnih.gov Its rigid, three-dimensional structure provides a well-defined platform for the precise spatial orientation of functional groups, which is crucial for molecular recognition and binding to biological macromolecules like enzymes and receptors.
The versatility of the pyrano[3,2-b]pyridine scaffold allows for the introduction of a wide range of substituents at various positions around the ring system. This "decoration" of the core structure enables chemists to fine-tune the steric and electronic properties of the molecule, thereby optimizing its pharmacological activity and pharmacokinetic profile. For instance, the introduction of piperazine (B1678402) substituents onto the pyranopyridine backbone has been shown to yield compounds with antiproliferative activity. mdpi.comconsensus.app
The strategic importance of this scaffold extends beyond medicinal chemistry. The unique photophysical properties of some pyranopyridine derivatives make them attractive candidates for applications in materials science, such as in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
Historical Context and Evolution of Research on Pyrano[3,2-b]pyridine Systems
The study of heterocyclic compounds has a long and rich history, dating back to the early days of organic chemistry. While the individual pyran and pyridine ring systems have been known for well over a century, the systematic investigation of their fused derivatives, including the this compound isomer, is a more recent endeavor.
Early research in this area was often driven by the isolation and structural elucidation of natural products containing fused heterocyclic cores. However, the development of new synthetic methods in the mid-20th century opened the door for the rational design and synthesis of a wider variety of pyranopyridine derivatives. The advent of modern spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, was instrumental in the unambiguous characterization of these complex molecules.
In recent decades, the field has witnessed a significant acceleration in research activity, fueled by the growing recognition of the therapeutic potential of pyranopyridine derivatives. The development of high-throughput screening methods has allowed for the rapid evaluation of large libraries of these compounds for their biological activity against a wide range of diseases. This has led to the discovery of numerous pyranopyridine-based compounds with promising anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aiekb.eg
Overview of Current Research Trends and Future Directions in Pyrano[3,2-b]pyridine Studies
Current research on this compound derivatives is characterized by a multidisciplinary approach that integrates synthetic chemistry, medicinal chemistry, computational modeling, and chemical biology. Key research trends include:
Development of Novel Synthetic Methodologies: There is a continued focus on the development of more efficient, selective, and sustainable methods for the synthesis of pyrano[3,2-b]pyridines. This includes the exploration of new catalysts, multicomponent reactions, and flow chemistry techniques. africanjournalofbiomedicalresearch.com
Discovery of New Biological Activities: Researchers are actively exploring the therapeutic potential of pyrano[3,2-b]pyridine derivatives in a growing number of disease areas. This includes not only cancer and infectious diseases but also neurodegenerative disorders and metabolic diseases.
Structure-Activity Relationship (SAR) Studies: A major emphasis is placed on understanding the relationship between the chemical structure of pyrano[3,2-b]pyridine derivatives and their biological activity. These studies, often guided by computational docking and molecular modeling, are crucial for the rational design of more potent and selective drug candidates. ekb.eg
Applications in Materials Science: The unique photophysical properties of certain pyrano[3,2-b]pyridine derivatives are being explored for their potential use in the development of advanced materials, such as sensors, imaging agents, and organic electronics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-pyrano[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-4-8-7(9-5-1)3-2-6-10-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAVXMPFTQROEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C(O1)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336482 | |
| Record name | 2H-Pyrano[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4767-91-3 | |
| Record name | 2H-Pyrano[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2h Pyrano 3,2 B Pyridine and Its Derivatives
Traditional Multi-Step Synthesis Approaches
Traditional methods for the synthesis of pyrano[3,2-b]pyridines often involve multi-step sequences that require well-defined reaction conditions. These approaches, while sometimes lengthy, have been instrumental in providing access to a wide range of derivatives and have laid the foundation for more modern synthetic strategies.
Condensation Reactions in Pyrano[3,2-b]pyridine Formation
Condensation reactions are a cornerstone in the synthesis of the pyrano[3,2-b]pyridine framework. These reactions typically involve the formation of a new carbon-carbon or carbon-heteroatom bond through the elimination of a small molecule, such as water or an alcohol. acsgcipr.org A common strategy involves the condensation of a 1,5-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyridine (B92270) ring, which can then be further elaborated to construct the fused pyran ring. baranlab.org
For instance, the reaction of 2,2,6,6-tetramethylpiperidin-4-one with various aromatic aldehydes and malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) can lead to the formation of 1,6-naphthyridine-3-carbonitriles. africanjournalofbiomedicalresearch.com These intermediates can then undergo further transformations to yield pyrano[3,2-c]pyridine derivatives. africanjournalofbiomedicalresearch.com Another example involves the interaction of 2,2,6,6-tetramethylpiperidin-4-one with aromatic aldehydes and malononitrile, which, in the presence of triethylamine (B128534), produces pyrano[3,2-c]pyridine-3-carbonitriles. africanjournalofbiomedicalresearch.com
The Guareschi-Thorpe reaction is another classical condensation method that can be employed to construct the pyridine ring, which is a key component of the pyrano[3,2-b]pyridine system. acsgcipr.org This reaction, along with others like the Bohlmann-Rahtz and Hantzsch syntheses, provides a direct route to the aromatic pyridine core through addition-elimination mechanisms. acsgcipr.org
| Starting Materials | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 2,2,6,6-tetramethylpiperidin-4-one, aromatic aldehydes, malononitrile | Ammonium acetate | 1,6-Naphthyridine-3-carbonitriles (precursors to pyrano[3,2-c]pyridines) | africanjournalofbiomedicalresearch.com |
| 2,2,6,6-tetramethylpiperidin-4-one, aromatic aldehydes, malononitrile | Triethylamine | Pyrano[3,2-c]pyridine-3-carbonitriles | africanjournalofbiomedicalresearch.com |
Cyclization Strategies in Pyrano[3,2-b]pyridine Synthesis
Cyclization reactions are fundamental to the construction of the bicyclic pyrano[3,2-b]pyridine system. These strategies often involve the formation of one of the heterocyclic rings onto a pre-existing ring.
A notable approach is the cyclo-condensation reaction of an amino cyano spiro pyrano derivative with arylidene malononitrile derivatives to synthesize fused pyrano[2,3-b]pyridine derivatives. ekb.egekb.eg For example, 3'-Acetyl-6'-amino-2'-methyl-2-oxospiro[indoline-3,4'-pyran]-5'-carbonitrile can be reacted with various arylidene malononitriles in ethanol (B145695) with piperidine (B6355638) as a catalyst to yield spiro[indoline-3,4'-pyrano[2,3-b]pyridine] derivatives. ekb.eg
Another strategy involves the intramolecular cyclization of functionalized 6-pyronylacetamides to form 2,5,7-trioxo-pyrano[3,2-c]pyridines. africanjournalofbiomedicalresearch.com The success of this cyclization is often influenced by the structural features of the starting materials. africanjournalofbiomedicalresearch.com Similarly, the synthesis of pyrano[3,2-c]pyridine derivatives has been achieved through a copper-catalyzed cyclization of 2-aminobenzyl alcohols and 1,3-dicarbonyl compounds. africanjournalofbiomedicalresearch.com
The Thorpe-Ziegler cyclization is another powerful tool, where intramolecular cyclization of intermediates can lead to the formation of the desired heterocyclic system. researchgate.net For instance, the reaction of cyanopyridine-2(1H)-thiones with chloroacetonitrile (B46850) in the presence of sodium acetate can lead to 3-aminothieno[2,3-b]pyridine-2-carbonitriles through an intramolecular Thorpe-Ziegler cyclization. researchgate.net
| Starting Materials | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 3'-Acetyl-6'-amino-2'-methyl-2-oxospiro[indoline-3,4'-pyran]-5'-carbonitrile, arylidene malononitrile derivatives | Ethanol, piperidine | Spiro[indoline-3,4'-pyrano[2,3-b]pyridine] derivatives | ekb.eg |
| Functionalized 6-pyronylacetamides | - | 2,5,7-Trioxo-pyrano[3,2-c]pyridines | africanjournalofbiomedicalresearch.com |
| 2-Aminobenzyl alcohols, 1,3-dicarbonyl compounds | Copper catalyst | Pyrano[3,2-c]pyridine derivatives | africanjournalofbiomedicalresearch.com |
| Cyanopyridine-2(1H)-thiones, chloroacetonitrile | Sodium acetate | 3-Aminothieno[2,3-b]pyridine-2-carbonitriles | researchgate.net |
Ring-Closure Approaches in Pyrano[3,2-b]pyridine Core Construction
Ring-closure reactions represent a direct and effective method for constructing the pyrano[3,2-b]pyridine core. These approaches often involve the formation of the final heterocyclic ring from an acyclic or partially cyclic precursor. A key strategy in this regard is taking advantage of the electrophilic nature of a suitably activated pyridine N-oxide to facilitate ring closure. This method can eliminate the need for pre-functionalization of the pyridine ring with a leaving group, which often requires harsh conditions. nih.gov
Contemporary and Innovative Synthetic Strategies
In recent years, the focus has shifted towards the development of more efficient, atom-economical, and environmentally friendly synthetic methods. Multicomponent reactions have emerged as a powerful tool in this regard, allowing for the rapid construction of complex molecular scaffolds in a single step.
Multicomponent Reaction (MCR) Protocols for Pyrano[3,2-b]pyridine Scaffolds
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. nih.gov This approach offers significant advantages over traditional multi-step synthesis, including reduced reaction times, lower costs, and decreased waste generation. africanjournalofbiomedicalresearch.com The synthesis of pyrano[3,2-b]pyridine derivatives has greatly benefited from the application of MCRs.
The general mechanism for the formation of pyran-fused heterocycles via MCRs often involves a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation. researchgate.net
Three-component reactions are a prominent subclass of MCRs used for the synthesis of pyrano[3,2-b]pyridine scaffolds. A common approach involves the reaction of an aldehyde, malononitrile, and a 4-hydroxy-2-pyridone derivative.
For example, a variety of pyrano[3,2-c]pyridones have been synthesized through a three-component reaction of diverse aromatic aldehydes, malononitrile, and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one. nih.gov This reaction, mediated by triethylamine in refluxing ethanol, provides the desired products in high yields and with short reaction times. nih.gov Similarly, an efficient 'on-solvent' multicomponent reaction for the synthesis of substituted 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles has been developed. bohrium.com This method utilizes the reaction of benzaldehydes, malononitrile, and 4-hydroxy-6-methylpyridin-2(1H)-one in the presence of sodium acetate as a catalyst in a small amount of ethanol, resulting in excellent yields. bohrium.com
Another example is the synthesis of pyrano[2,3-b]pyridine-3-carboxamide derivatives through a three-component reaction of aldehydes, 2-isocyanoacetamide, and 3-cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one under solvent-free conditions. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| Aromatic aldehydes | Malononitrile | 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine/Ethanol | Pyrano[3,2-c]pyridones | nih.gov |
| Benzaldehydes | Malononitrile | 4-hydroxy-6-methylpyridin-2(1H)-one | Sodium acetate/Ethanol | 2-Amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles | bohrium.com |
| Aldehydes | 2-Isocyanoacetamide | 3-Cyano-6-hydroxy-4-methyl-pyridin-2(1H)-one | Solvent-free | Pyrano[2,3-b]pyridine-3-carboxamide derivatives | nih.gov |
Four-Component Reaction Systems
Four-component reactions, a type of multicomponent reaction (MCR), have emerged as a powerful tool in the synthesis of complex heterocyclic frameworks such as pyranopyridines. These reactions offer significant advantages, including high atom economy, step economy, and the ability to generate molecular diversity from simple starting materials in a single synthetic operation.
A notable example in the synthesis of related pyranopyridine structures is a four-component strategy for the preparation of poly-substituted pyrano[3,2-c]pyridones. ijarsct.co.in This reaction, conducted in water, utilizes a solid acid catalyst and demonstrates key principles of green chemistry, such as recyclability and ease of setup. ijarsct.co.in Another efficient 'on-solvent' multicomponent synthesis employs sodium acetate as a catalyst in ethanol to produce 2-amino-7-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitriles in high yields of 92-99%. ijarsct.co.in These examples highlight the versatility of MCRs in constructing the pyranopyridine core, suggesting their potential applicability for the synthesis of 2H-pyrano[3,2-b]pyridine derivatives, although specific examples for this isomer are not extensively documented.
Microwave-Assisted Synthesis Methods
Microwave-assisted synthesis has become an invaluable technique in organic chemistry, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. africanjournalofbiomedicalresearch.comnih.gov The uniform heating provided by microwave irradiation can lead to shorter reaction times, reduced side product formation, and enhanced energy efficiency. africanjournalofbiomedicalresearch.comresearchgate.net
In the context of pyranopyridine synthesis, microwave irradiation has been successfully employed. For instance, the synthesis of pyrano[3,2-c]pyridine derivatives through a one-pot condensation of malononitrile, ethyl acetoacetate, and various aryl aldehydes has been effectively carried out using piperazine (B1678402) as a catalyst under solvent-free conditions with microwave assistance. asianpubs.org This method provides the desired products in good to excellent yields, demonstrating the efficiency of this approach.
Similarly, the synthesis of ethyl 2-amino-4-(furan-2-yl)-5-oxo-pyrano[3,2-c]quinoline-3-carboxylates has been shown to be significantly more efficient under microwave irradiation compared to conventional reflux conditions. nih.gov The use of microwave heating dramatically reduced the reaction time from hours to minutes and resulted in higher product yields, as detailed in the table below.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrano[3,2-c]quinoline Derivatives nih.gov
| Compound | Conventional Method (reflux) | Microwave-Assisted Method |
| Time (h) | Yield (%) | |
| 3a | 6 | 75 |
| 3b | 7 | 78 |
| 3c | 5 | 80 |
This data underscores the significant advantages of microwave-assisted synthesis in the preparation of pyranopyridine and related heterocyclic systems.
Green Chemistry Principles in Pyrano[3,2-b]pyridine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. rasayanjournal.co.inresearchgate.net Key aspects of green chemistry include the use of environmentally benign solvents, catalysts, and energy sources, as well as the design of reactions with high atom economy. ijarsct.co.inresearchgate.netrasayanjournal.co.in
In the synthesis of pyranopyridine derivatives, several green chemistry approaches have been reported for related isomers. The use of water as a solvent is a prominent example, as seen in the four-component synthesis of pyrano[3,2-c]pyridones. ijarsct.co.inmdpi.com Water is a non-toxic, non-flammable, and inexpensive solvent, making it an excellent choice for sustainable chemical processes. mdpi.com Additionally, the use of aqueous ethanol as a reaction medium has also been explored. mdpi.com
Microwave-assisted synthesis, as discussed in the previous section, is also considered a green chemistry technique due to its energy efficiency and potential to reduce or eliminate the use of solvents. ijarsct.co.inrasayanjournal.co.in Furthermore, the development of reusable catalysts, such as solid acid catalysts, aligns with the principles of green chemistry by minimizing waste. ijarsct.co.inresearchgate.net While specific applications of these principles to the synthesis of this compound are not extensively detailed in the reviewed literature, the successful implementation in the synthesis of its isomers provides a strong foundation for the development of green synthetic routes to the target compound.
Catalytic Synthesis Methods
Catalysis plays a crucial role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. Various catalytic systems, including transition metals, organocatalysts, and Lewis acids, have been employed in the synthesis of pyranopyridine derivatives.
Transition Metal Catalysis (e.g., Palladium-Catalyzed Reactions)
Palladium catalysis is a cornerstone of modern synthetic chemistry, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of fused pyridine systems, palladium-catalyzed intramolecular C-H arylation has been demonstrated as a viable method for constructing the heterocyclic core. nih.gov This approach involves the cyclization of a suitably functionalized pyridine derivative, where a palladium catalyst facilitates the formation of a new ring by activating a C-H bond.
For example, the intramolecular coupling of a 2-quinolinecarboxyamide bearing a C-Br bond on the N-aryl moiety has been achieved using a palladium acetate catalyst. nih.gov The reaction proceeds at the C-H bond on the pyridine ring adjacent to the amide group. The efficiency of this transformation was found to be highly dependent on the choice of ligand, with triphenylphosphine (B44618) (PPh₃) and CyJohnPhos providing significantly improved yields compared to the ligandless reaction.
Table 2: Effect of Ligand on Palladium-Catalyzed Intramolecular C-H Arylation nih.gov
| Entry | Ligand | Yield (%) |
| 1 | None | 42 |
| 2 | SPhos | 58 |
| 3 | PCy₃ | 69 |
| 4 | CyJohnPhos | 90 |
| 5 | PPh₃ | 94 |
This methodology, while demonstrated on a quinoline (B57606) system, showcases the potential of palladium catalysis for the synthesis of fused pyridine heterocycles like this compound through carefully designed intramolecular cyclization strategies.
Organocatalysis and Base-Mediated Approaches (e.g., Piperazine)
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained prominence as a sustainable and versatile catalytic approach. In the synthesis of pyranopyridine derivatives, bases such as piperazine have been effectively used as organocatalysts.
A notable application is the one-pot, three-component synthesis of pyrano[3,2-c]pyridine derivatives from malononitrile, ethyl acetoacetate, and various aryl aldehydes. asianpubs.orgglobalresearchonline.net This reaction proceeds efficiently under microwave irradiation in the presence of a catalytic amount of piperazine, often under solvent-free conditions. asianpubs.org The use of piperazine as a basic catalyst facilitates the initial Knoevenagel condensation and subsequent Michael addition and cyclization steps, leading to the formation of the pyranopyridine scaffold in good to excellent yields (65-94%). researchgate.net
Lewis Acid Catalysis (e.g., Zn(OTf)₂, Copper(II) acetylacetonate)
Lewis acid catalysis is a widely used strategy for activating substrates and promoting a variety of organic transformations. In the synthesis of heterocyclic compounds, Lewis acids can facilitate cycloaddition and condensation reactions.
While specific examples of Zn(OTf)₂ catalysis for the synthesis of this compound were not found in the reviewed literature, its utility in activating alkynes for nucleophilic addition in A3 coupling reactions to form propargylamines suggests its potential as a Lewis acid catalyst in related transformations. ijcce.ac.ir
Copper(II) acetylacetonate (B107027) has been shown to be an effective catalyst for the synthesis of pyrazolo[3,4-b]pyridine derivatives through a formal [3+3] cycloaddition. acs.org Although this is a different heterocyclic system, it demonstrates the capability of copper(II) acetylacetonate to catalyze the formation of fused pyridine rings. The reaction proceeds under mild conditions, and optimization studies have shown that the choice of solvent and catalyst loading are crucial for achieving high yields. acs.org The application of these Lewis acids to the synthesis of the this compound core represents a promising area for future investigation.
One-Pot Reaction Sequences for Enhanced Efficiency
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular architectures like pyranopyridines from simple precursors in a single operation. These reactions are characterized by high atom economy, reduced reaction times, and simplified work-up procedures. Various MCRs have been developed for the synthesis of pyranopyridine isomers, providing valuable insights into potential routes for the this compound scaffold.
A common approach involves the three-component reaction of an aldehyde, a C-H activated nitrile (such as malononitrile), and a hydroxy-pyridinone derivative. For instance, the synthesis of pyrano[2,3-b]pyridone derivatives has been achieved through a one-pot, three-component reaction of aromatic aldehydes, malononitrile, and 3-cyano-6-hydroxy-4-methylpyridin-2(1H)-one. This reaction, often catalyzed by a simple base like triethylamine or potassium carbonate, proceeds smoothly under reflux conditions to afford highly functionalized products in excellent yields. The use of microwave heating or solar thermal energy has also been explored to accelerate these reactions, offering a greener alternative to conventional heating.
Domino reactions, where a series of intramolecular transformations are triggered by a single event, are another powerful tool for constructing fused heterocyclic systems. A notable example is the synthesis of the complex pyrano[4″,3″,2″:4′,5′]chromeno[2′,3′:4,5]thieno[2,3-b]pyridine system. This transformation is initiated from 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile derivatives. The presence of spatially close active methylene (B1212753), nitrile, and hydroxyl groups allows for a base-mediated cascade of intramolecular cyclizations, leading to the formation of the novel polycyclic architecture. Similarly, acid-catalyzed tandem reactions, such as the reaction between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols, can proceed via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to yield pyrano[3,2-c]quinolones, demonstrating the versatility of cascade sequences.
Table 1: Examples of One-Pot Syntheses for Pyrano-Pyridine Scaffolds This table is interactive and can be sorted by clicking on the headers.
| Pyrano-Pyridine Isomer | Reactants | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Pyrano[2,3-b]pyridone | Aromatic aldehydes, malononitrile, 3-cyano-6-hydroxy-4-methylpyridin-2(1H)-one | Triethylamine, EtOH, reflux | High yields, short reaction times, simple work-up. |
| Pyrano[2,3-b]pyridone | 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, malononitrile | K2CO3, aq. EtOH, Microwave/Solar | Green methodology, high yields (84-96%). |
| Pyrano[3,2-c]pyridone | Aromatic aldehydes, malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, EtOH, reflux | Good to excellent yields (75-98%). africanjournalofbiomedicalresearch.com |
| Fused Thieno[2,3-b]pyridine | 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile | Base-mediated | Domino reaction involving consecutive intramolecular cyclizations. nih.govekb.eg |
| Pyrano[3,2-c]quinolone | 4-hydroxy-1-methylquinolin-2(1H)-one, propargylic alcohols | pTsOH·H2O, 1,2-DCE, 84 °C | Acid-catalyzed tandem Friedel–Crafts allenylation and cyclization. |
Derivatization and Functionalization Strategies
The functionalization of the pre-formed this compound scaffold is crucial for modulating its physicochemical properties and for creating diverse chemical libraries. Strategies range from the simple introduction of substituents to the construction of elaborate fused polycyclic systems.
Introduction of Substituents and Their Positional Effects on Reactivity and Structure
Functional groups on the scaffold serve as handles for further derivatization. For example, a chloro group at the C-7 position of a 2H-pyrano[2,3-b]pyridine-2-one core has been shown to be an effective leaving group, readily replaced by various amino substituents through condensation with corresponding amines. researchgate.net Similarly, an amino group on the pyranopyridine ring can be functionalized through reactions like N-acetylation with acetic anhydride (B1165640), reaction with chloroacetyl chloride, or conversion to an amidine via refluxing with DMFDMA. ekb.eg
The nature and position of substituents also impact the yield and outcome of synthetic reactions. Studies on the synthesis of 2,5,7-trioxo-pyrano[3,2-c]pyridines from the intramolecular cyclization of 6-pyronylacetamides highlighted how structural factors influence the cyclization process. africanjournalofbiomedicalresearch.com The introduction of aryl or alkyl groups can sterically and electronically tune the reactivity of nearby functional groups, guiding the regioselectivity of subsequent transformations.
Annulation Reactions for Novel Fused Polycyclic Systems
Annulation reactions provide a pathway to construct novel polycyclic systems by building additional rings onto the this compound framework. These reactions create structurally complex and often rigid molecules with unique three-dimensional shapes.
A prime example is the synthesis of spirocyclic systems. Fused spiro[indoline-3,4'-pyrano[2,3-b]pyridine] derivatives have been synthesized through the cyclo-condensation of an amino-cyano spiro-pyran derivative with various arylidene malononitriles. ekb.egekb.eg This strategy effectively merges the pyranopyridine core with an oxindole (B195798) moiety through a shared spiro carbon atom.
Furthermore, existing functional groups on the pyranopyridine scaffold can be utilized to build additional fused rings. For instance, 1-amino-N-alkyl(aryl)-pyrano[4,3-d]thieno[2,3-b]pyridines, which contain both amino and carboxy functionalities, can undergo further cyclization reactions. nih.gov Reaction with formamide (B127407) or triethylorthoformate leads to the formation of a fused pyrimidine (B1678525) ring, resulting in a tetracyclic pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-8-one system. nih.gov Similarly, furo[2,3-b]pyridine (B1315467) carboxylate derivatives can be converted to their carbohydrazide (B1668358) counterparts, which then serve as precursors for building fused pyrimidinone or other heterocyclic rings. nih.gov These examples underscore the utility of annulation in expanding the structural diversity of pyranopyridine-based compounds.
Stereoselective and Regioselective Synthesis of Pyrano[3,2-b]pyridine Isomers
Controlling regioselectivity and stereoselectivity is paramount in the synthesis of specific isomers and enantiomerically pure compounds. Regioselectivity, or the control of the site of reaction, is often dictated by the inherent electronic nature of the reactants and the reaction conditions. In multicomponent syntheses of pyrano[2,3-c]pyridines from 3-hydroxy picolinic acid, aromatic aldehydes, and malononitrile, the reaction proceeds with high regioselectivity, yielding a single major product. thescipub.com The regiochemical outcome is guided by the initial Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization, where the nucleophilicity and electrophilicity of the various positions direct the bond-forming events.
Stereoselective synthesis, which controls the spatial orientation of atoms, is often addressed by using chiral catalysts or auxiliaries, or by employing stereospecific reactions. While specific examples for the asymmetric synthesis of the this compound core are not extensively detailed, strategies applied to the pyridine ring itself are highly relevant. A key approach is the catalytic stereoselective dearomatization of pyridines. mdpi.com For example, combining chemical synthesis with biocatalysis in a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined piperidines, demonstrating a powerful method for creating chiral centers on a pyridine-derived ring. whiterose.ac.uk Such chemo-enzymatic approaches could potentially be adapted for the stereoselective reduction of the pyridine moiety within a pyranopyridine scaffold to generate chiral derivatives.
Carbon-Carbon Bond Formation on Pyrano[3,2-b]pyridine Scaffolds
The formation of new carbon-carbon bonds on the pyranopyridine nucleus is a key strategy for introducing molecular complexity and for connecting the scaffold to other organic fragments. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose.
A versatile method involves the conversion of a hydroxyl group on the pyran ring into a triflate (trifluoromethanesulfonate), which is an excellent leaving group for Pd-catalyzed reactions. This strategy has been successfully applied to the related pyrano[2,3-c]pyrazole system. nih.gov The triflate intermediate can undergo Suzuki coupling with (hetero)aryl boronic acids, Heck coupling with alkenes, and Sonogashira coupling with terminal alkynes to install aryl, vinyl, and alkynyl groups, respectively, on the pyran ring. nih.govmdpi.com This approach provides a robust platform for C-C bond formation that is directly applicable to hydroxylated this compound derivatives.
Direct C-H activation and functionalization is another modern approach. The Minisci reaction, for instance, allows for the introduction of alkyl groups onto electron-deficient heterocycles like pyridine. The development of blocking groups has enabled the regioselective C-4 alkylation of pyridines via a Minisci-type decarboxylative alkylation, overcoming common issues of poor selectivity. chemrxiv.org This highlights a potential route for the direct, regioselective C-C bond formation on the pyridine portion of the this compound scaffold.
Table 2: Summary of Functionalization Strategies This table is interactive and can be sorted by clicking on the headers.
| Strategy | Method | Example Reaction | Resulting Structure |
|---|---|---|---|
| Substitution | Nucleophilic Aromatic Substitution | Reaction of 7-chloro-pyranopyridine with amines researchgate.net | 7-Amino-pyranopyridine derivatives |
| Substitution | N-Functionalization | Reaction of 2-amino-pyranopyridine with acetic anhydride ekb.eg | N-acetylated pyranopyridine |
| Annulation | Spirocyclization | Condensation of spiro-pyran with arylidene malononitriles ekb.egekb.eg | Spiro[indoline-3,4'-pyrano[2,3-b]pyridine] |
| Annulation | Fused Ring Formation | Cyclization of amino-carboxy-pyranopyridine with formamide nih.gov | Fused tetracyclic pyrimidinone system |
| C-C Bond Formation | Suzuki Coupling | Reaction of a pyran-triflate with aryl boronic acids nih.govmdpi.com | Aryl-substituted pyranopyridine |
| C-C Bond Formation | Minisci Reaction | Decarboxylative alkylation of a blocked pyridine chemrxiv.org | C-4 alkylated pyridine moiety |
Mechanistic Investigations of Pyrano 3,2 B Pyridine Formation and Transformation
Elucidation of Reaction Pathways and Proposed Intermediates
The formation of the pyranopyridine core often proceeds through multi-component reactions (MCRs), which involve a cascade of sequential chemical events. A common pathway for the synthesis of derivatives like 2H-pyrano[3,2-c]pyridine-3-carbonitrile begins with the reaction between a piperidin-4-one derivative and an active methylene (B1212753) compound such as ethyl cyanoacetate. ekb.eg
The postulated mechanism for this transformation involves several key steps:
Knoevenagel Condensation: The reaction is typically initiated by a base-catalyzed Knoevenagel condensation between an aldehyde or ketone and the active methylene compound.
Michael Addition: This is followed by a Michael addition of a second reactant to the newly formed electron-deficient alkene.
Intramolecular Cyclization: The final pyran ring is formed through an intramolecular cyclization, where a nucleophilic group attacks an electrophilic center within the intermediate molecule. nih.gov
Tautomerization/Dehydration: The cyclized intermediate then undergoes tautomerization or dehydration to yield the stable aromatic pyranopyridine system.
In related syntheses of fused 2H-pyrans, a conjugated 1-oxatriene intermediate has been identified. This intermediate is formed through a Knoevenagel condensation and subsequently undergoes electrocyclization to form the pyran ring.
Detailed Analysis of Cyclization Mechanisms
The crucial ring-closing step in pyranopyridine synthesis can occur through several mechanistic routes, with intramolecular cyclization being the most prevalent. The specific nature of the cyclization is highly dependent on the structure of the acyclic precursor and the reaction conditions.
One well-documented mechanism involves the nucleophilic attack of an amino group on an electrophilic center, such as a nitrile or carbonyl group, within the same molecule. nih.gov This process leads to the formation of the fused pyridine (B92270) or pyran ring.
Another significant pathway is the Algar–Flynn–Oyamada (AFO) reaction , which involves the oxidative cyclization of chalcone-like precursors to form a pyranone ring system in the presence of alkaline hydrogen peroxide. Mechanistic studies suggest two possible pathways for this transformation:
Path A: The reaction may begin with the epoxidation of the chalcone's carbon-carbon double bond, followed by an intramolecular cyclization and rearrangement to yield the final product.
Path B: Alternatively, the precursor might first undergo cyclization to form a dihydropyrano-olate intermediate, which is then oxidized by hydrogen peroxide.
Studies on Pericyclic Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloaddition) in Pyrano[3,2-b]pyridine Synthesis
Pericyclic reactions offer a powerful and stereocontrolled method for constructing the bicyclic pyranopyridine framework. These reactions involve a concerted reorganization of electrons through a single cyclic transition state.
Diels-Alder Reaction: A notable example is the use of a reverse-electron-demand, rearomatizing Diels-Alder reaction. This strategy involves the reaction between a 3-methylenepyridine-4-one (the diene) and an alkene (the dienophile) to construct the pyran ring fused to the pyridine core. nih.gov
Electrocyclization: Another key pericyclic reaction employed in the synthesis of related fused pyrans is a 6π-electrocyclization . In this process, a conjugated 1-oxatriene intermediate, formed via Knoevenagel condensation, undergoes a thermally or photochemically induced cyclization to form the 2H-pyran ring. The reversibility of this stage can be influenced by the structure of the reactants.
1,3-Dipolar Cycloaddition: The synthesis of pyranopyridine hybrids has also been achieved using 1,3-dipolar cycloadditions of nitrile oxides, demonstrating the versatility of pericyclic reactions in generating complex heterocyclic systems.
Examination of Oxidative and Reductive Transformation Mechanisms (e.g., Oxidative Dimerization)
The pyranopyridine nucleus can undergo various oxidative and reductive transformations, either as a final step in its synthesis (aromatization) or as a subsequent reaction of the formed heterocycle.
Oxidative Aromatization: Many syntheses of pyridines, including pyranopyridines, initially produce a dihydropyridine (B1217469) intermediate. This intermediate must then be oxidized to the more stable aromatic pyridine ring. This oxidative aromatization is a critical step and can be achieved using a variety of oxidizing agents, such as ferric chloride, manganese dioxide, or potassium permanganate. jcbsc.org The driving force for this reaction is the significant gain in stability associated with the formation of the aromatic system. jcbsc.org
Oxidative Dimerization: In studies of related heterocyclic systems like 3-aminothieno[2,3-b]pyridines, unusual oxidative dimerization reactions have been observed. nih.gov When treated with an oxidant like sodium hypochlorite, these compounds can dimerize through the formation of new carbon-carbon and carbon-nitrogen bonds. One proposed mechanism involves a single electron transfer (SET) from the aminothienopyridine to the oxidant, generating a cation-radical intermediate. The dimerization of two of these radical species leads to a dication that undergoes intramolecular cyclization to form a complex polycyclic product. nih.gov While this specific example is not on a pyranopyridine, it illustrates a potential oxidative pathway for related amino-substituted fused pyridines.
Electrochemical studies on related pyrano[2,3-d]pyrimidine derivatives have also been conducted to observe their oxidation and reduction potentials, providing insight into their redox behavior. researchgate.net
Kinetic and Thermodynamic Aspects of Pyrano[3,2-b]pyridine Reactions (e.g., Activation Barriers)
Kinetic and thermodynamic studies provide quantitative insight into reaction mechanisms, including the identification of rate-determining steps (RDS) and the energy profiles of reaction pathways.
In the synthesis of the related pyrano[2,3-d]pyrimidine scaffold, kinetic investigations using UV-vis spectroscopy have been performed. Such studies allow for the calculation of reaction rate constants and the determination of activation parameters, including:
Activation Energy (Ea): The minimum energy required to initiate the reaction.
Gibbs Free Energy of Activation (ΔG‡): The energy barrier that must be overcome to reach the transition state.
Enthalpy of Activation (ΔH‡): The change in heat content in going from reactants to the transition state.
Entropy of Activation (ΔS‡): The change in randomness or disorder in reaching the transition state.
These studies have shown that for certain multi-component reactions leading to pyranopyrimidine-like structures, the initial Knoevenagel condensation between the aldehyde and the active methylene compound is the rate-determining step.
Furthermore, studies on benzopyran compounds demonstrate how kinetic data can elucidate mechanistic details. A strong linear dependence of the reaction rate on Hammett substituent parameters (a Hammett plot) can indicate the buildup of positive or negative charge in the transition state, helping to distinguish between different potential mechanisms like one-step hydride transfer or electron transfer.
Influence of Reaction Conditions on Mechanistic Pathways (e.g., Solvent Effects, Temperature)
Reaction conditions play a pivotal role in directing the mechanistic pathway of pyranopyridine synthesis, often influencing reaction rates, yields, and even the type of product formed.
Catalysts: The choice of catalyst is critical. Many traditional syntheses employ base-driven cyclization, using catalysts like triethylamine (B128534) or piperidine (B6355638). ekb.egekb.eg However, the introduction of transition metal catalysts, such as copper, has been shown to significantly enhance reaction rates and yields compared to conventional methods. nih.gov
Solvents: The solvent can affect the solubility of reactants and stabilize intermediates or transition states, thereby influencing the reaction mechanism. Syntheses are commonly performed in alcohols like ethanol (B145695). ekb.eg The use of aqueous micelles under ultrasonic irradiation has also been reported to give superior yields in related Hantzsch dihydropyridine syntheses.
Temperature and Energy Source: Temperature directly impacts reaction kinetics. Many pyranopyridine syntheses are conducted under reflux conditions to overcome activation energy barriers. ekb.eg In recent years, microwave-assisted synthesis has emerged as a green chemistry technique. Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating. researchgate.net
The interplay of these conditions allows chemists to fine-tune the synthesis, potentially favoring one mechanistic pathway over another to achieve higher selectivity and efficiency. nih.gov
Advanced Spectroscopic Characterization of 2h Pyrano 3,2 B Pyridine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including the 2H-pyrano[3,2-b]pyridine scaffold. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete connectivity of the molecule.
Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule. In derivatives of the this compound system, the aromatic protons on the pyridine (B92270) ring typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The specific chemical shifts are influenced by the position of the proton on the ring and the electronic effects of any substituents. For instance, protons adjacent to the electronegative nitrogen atom are expected to resonate at a lower field. youtube.com
The protons on the pyran ring are aliphatic and thus appear further upfield. The chemical shifts for these protons are influenced by their proximity to the oxygen atom and the pyridine ring. For example, in a series of related spiro pyrano[2,3-b]pyridine derivatives, aromatic protons were observed in the range of δ 6.64–7.85 ppm. ekb.eg Protons of substituent groups, such as methyl (CH₃) or acetyl (COCH₃), typically appear as singlets in the upfield region, often between δ 1.5 and 2.5 ppm. ekb.eg The assignment of these signals can be confirmed through their multiplicities (e.g., singlet, doublet, triplet) and through-bond correlations in 2D NMR experiments. kpfu.ru
Table 1: Representative ¹H NMR Chemical Shifts for Protons in Pyrano-Pyridine Derivatives Note: Data is compiled from various substituted pyrano-pyridine isomers as examples.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity (Example) | Source |
|---|---|---|---|
| Pyridine Ring Protons | 7.0 - 9.0 | Doublet, Multiplet | |
| Amino (NH₂) Protons | ~7.7 | Singlet | |
| Pyran Ring CH Proton | ~4.5 | Singlet | |
| NH Proton | ~12.2 | Singlet | ekb.eg |
Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. The carbon atoms of the this compound core resonate at characteristic chemical shifts. Aromatic carbons of the pyridine ring are typically found in the δ 110–160 ppm region. researchgate.net The carbon atom attached to the nitrogen (C=N) is generally the most deshielded. In contrast, the aliphatic carbons of the 2H-pyran ring appear in the upfield region.
For substituted derivatives, carbonyl carbons (C=O) are highly deshielded, appearing around δ 160 ppm or lower. nih.gov The carbon of a nitrile group (C≡N) is typically found near δ 115-120 ppm. ekb.eg In one study of 2-amino-4-(pyridin-3-yl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile, the pyridine carbons were observed between δ 132 and 154 ppm, while the carbonyl carbon resonated at δ 159.53 ppm.
Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Pyrano-Pyridine Derivatives Note: Data is compiled from various substituted pyrano-pyridine isomers as examples.
| Carbon Type | Typical Chemical Shift (δ, ppm) | Source |
|---|---|---|
| Carbonyl (C=O) | 157 - 165 | nih.gov |
| Pyridine Ring Carbons | 110 - 160 | ekb.egresearchgate.net |
| Nitrile (C≡N) | 115 - 120 | ekb.eg |
| Pyran Ring CH Carbon | ~35 |
While 1D NMR spectra provide essential data, complex structures often require 2D NMR techniques for unambiguous assignment. science.gov These experiments correlate signals from different nuclei to reveal the molecular connectivity.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton networks through the molecule, which is invaluable for assigning protons on both the pyran and pyridine rings. kpfu.rursc.org
HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates proton signals with the signals of directly attached carbons (¹J coupling). sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing a direct map of C-H bonds. researchgate.netresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J or ³J coupling). sdsu.eduyoutube.com HMBC is crucial for connecting different spin systems separated by quaternary carbons or heteroatoms. researchgate.net For the this compound scaffold, HMBC can establish the connectivity between the pyran and pyridine rings and link substituents to the core structure.
Together, these 2D techniques provide a powerful toolkit for the complete and accurate structural elucidation of novel this compound derivatives. science.gov
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For this compound derivatives, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. amazonaws.com
In electron ionization (EI) mass spectrometry, the molecular ion (M⁺•) peak reveals the molecular weight of the compound. chemguide.co.uk Due to the energetic nature of this technique, the molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. uni-saarland.de The fragmentation of pyrano-pyridine structures is influenced by the stability of the resulting fragments. The aromatic pyridine ring is relatively stable, and its fragmentation can provide key structural clues. libretexts.org A common fragment corresponding to the pyridine ring itself may be observed at a mass-to-charge ratio (m/z) of 79. youtube.com
The fragmentation pattern is highly dependent on the substituents present on the core structure. Cleavage often occurs at bonds adjacent to heteroatoms or functional groups, leading to the formation of stable carbocations or acylium ions. libretexts.org
Table 3: Common Fragments in Mass Spectrometry of Pyridine-Containing Compounds
| m/z Value | Possible Fragment Identity | Significance | Source |
|---|---|---|---|
| M⁺• or [M+H]⁺ | Molecular Ion | Confirms molecular weight of the compound. | chemguide.co.ukamazonaws.com |
| 79 | [C₅H₅N]⁺ | Indicates the presence of a pyridine ring. | youtube.com |
| M-1 | [M-H]⁺ | Loss of a hydrogen atom. | libretexts.org |
| M-29 | [M-C₂H₅]⁺ or [M-CHO]⁺ | Loss of an ethyl or formyl group. | libretexts.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of a this compound derivative will display a series of absorption bands characteristic of its constituent parts.
The aromatic pyridine ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, in the 3000–3150 cm⁻¹ range. vscht.czpw.edu.pl C=C and C=N ring stretching vibrations appear in the 1400–1650 cm⁻¹ region. pw.edu.pl The aliphatic C-H bonds of the 2H-pyran ring will show stretching absorptions below 3000 cm⁻¹. ekb.eg The C-O-C ether linkage of the pyran ring typically produces a strong stretching band in the fingerprint region, around 1050-1250 cm⁻¹.
Substituents on the heterocyclic core produce their own distinct absorption bands. For example, a carbonyl (C=O) group from a ketone or ester will show a strong, sharp absorption in the range of 1650–1730 cm⁻¹. ekb.eg A nitrile (C≡N) group has a characteristic sharp band around 2200–2250 cm⁻¹. ekb.eg Amino groups (NH₂) show characteristic stretching bands in the 3200–3500 cm⁻¹ region. nih.gov
Table 4: Characteristic IR Absorption Frequencies for Pyrano-Pyridine Structures
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source |
|---|---|---|---|
| N-H (Amine/Amide) | Stretch | 3200 - 3500 | nih.gov |
| Aromatic C-H | Stretch | 3000 - 3150 | pw.edu.pl |
| Aliphatic C-H | Stretch | 2850 - 3000 | ekb.eg |
| Nitrile (C≡N) | Stretch | 2200 - 2250 | ekb.eg |
| Carbonyl (C=O) | Stretch | 1650 - 1730 | ekb.eg |
| Aromatic C=C / C=N | Ring Stretch | 1400 - 1650 | pw.edu.plresearchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Maxima
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. researchgate.net The this compound system contains a pyridine ring, which is an aromatic chromophore. Pyridine itself exhibits absorption maxima (λmax) around 250-262 nm, which are attributed to π → π* and n → π* electronic transitions. researchgate.net
Analysis of the UV-Vis spectrum is useful for confirming the presence of the conjugated heterocyclic system and for studying how different substituents alter the electronic properties of the molecule.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique employed to verify the empirical formula of newly synthesized chemical compounds. For derivatives of this compound, this method provides quantitative data on the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N), and occasionally others like chlorine (Cl) or sulfur (S) if present in the structure. The process involves combusting a small, precisely weighed sample of the compound and measuring the amount of carbon dioxide, water, and nitrogen gas produced.
The experimental results, or "found" values, are then compared against the theoretical percentages, or "calculated" values, which are derived from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, serves as crucial evidence for the successful synthesis and purity of the target molecule. This verification is a standard and essential step in the characterization of novel heterocyclic compounds.
For instance, in the synthesis of various fused pyranopyridine derivatives, elemental analysis is consistently reported to confirm their composition. The data for several related structures are presented below, illustrating the high degree of accuracy achieved between the theoretical and experimentally determined values. ekb.egsemanticscholar.orgresearchgate.net
| Compound Reference | Molecular Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|---|
| Compound A ekb.eg | C25H18N4O3 | C | 71.08 | 71.06 |
| H | 4.29 | 4.28 | ||
| N | 13.26 | 13.23 | ||
| Compound B ekb.eg | C25H17ClN4O3 | C | 65.72 | 65.70 |
| H | 3.75 | 3.72 | ||
| Cl | 7.76 | 7.74 | ||
| N | 12.26 | 12.23 | ||
| Compound C ekb.eg | C26H20N4O4 | C | 69.02 | 69.01 |
| H | 4.46 | 4.45 | ||
| N | 12.38 | 12.36 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Confirmation
X-ray crystallography stands as the most definitive method for determining the precise three-dimensional structure of a crystalline solid. This powerful analytical technique provides unambiguous confirmation of molecular connectivity, configuration, and the absolute stereochemistry of chiral centers. For compounds in the this compound family, single-crystal X-ray diffraction analysis yields a detailed map of atomic positions, from which bond lengths, bond angles, and torsion angles can be calculated with high precision.
The analysis begins with the growth of a suitable single crystal, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is collected and computationally analyzed to generate an electron density map of the molecule. This map is used to build a model of the molecular structure. The final refined structure provides unequivocal proof of the compound's constitution, confirming the fusion of the pyran and pyridine rings and the nature and position of any substituents.
Furthermore, X-ray crystallography reveals how molecules are arranged within the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net The crystallographic data obtained, including the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions, are unique for each crystalline form of a compound and are often deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. researchgate.net Studies on related pyran and pyridine derivatives have shown that they can crystallize in various systems, with the monoclinic and triclinic systems being common. researchgate.net
| Parameter | Description | Example Data for a Related Heterocycle researchgate.net |
|---|---|---|
| Crystal System | The symmetry system to which the crystal lattice belongs (e.g., Monoclinic, Triclinic). | Monoclinic |
| Space Group | A mathematical description of the symmetry operations in the crystal. | P21/n |
| a (Å) | The length of one of the unit cell axes. | 10.15 |
| b (Å) | The length of one of the unit cell axes. | 12.34 |
| c (Å) | The length of one of the unit cell axes. | 14.78 |
| β (°) | The angle between the 'a' and 'c' axes in a monoclinic system. | 95.5 |
| Volume (Å3) | The volume of the unit cell. | 1845 |
| Z | The number of molecules per unit cell. | 4 |
Computational and Theoretical Studies of 2h Pyrano 3,2 B Pyridine
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to predicting the physicochemical properties of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. For organic compounds like 2H-Pyrano[3,2-b]pyridine, such studies can elucidate geometric parameters, orbital energies, and charge distribution, which are crucial for understanding its behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. dntb.gov.uaresearchgate.net It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.
For a molecule such as this compound, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), would be employed to achieve a precise and stable geometric configuration. nih.gov The resulting optimized structure is essential for all subsequent computational analyses, as the molecular properties are highly dependent on the geometry.
Table 1: Key Geometric Parameters Calculated via DFT for a Fused Heterocyclic System
| Parameter Type | Atoms Involved | Description |
| Bond Length | C-C, C-N, C-O | Represents the equilibrium distance between two bonded atoms (in Ångströms, Å). |
| Bond Angle | C-N-C, C-O-C | Defines the angle between three connected atoms (in degrees, °). |
| Dihedral Angle | C-C-C-C, C-O-C-C | Describes the torsion or twist around a central bond (in degrees, °). |
Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. wuxibiology.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. nsf.gov
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. scientific.netirjweb.com From EHOMO and ELUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. rsc.org
Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | χ²/(2η) | A measure of the energy lowering upon accepting electrons. |
Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved, which is useful for understanding the compound's color and photophysical properties. ijcce.ac.ir
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). These theoretical predictions for ¹H and ¹³C NMR spectra are highly useful for confirming the structure of newly synthesized compounds by comparing the calculated shifts with experimental data. researchgate.netekb.eg
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. rsc.org The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
Typically, regions of negative electrostatic potential (colored red to yellow) are electron-rich and are susceptible to electrophilic attack. These often correspond to lone pairs of electrons on heteroatoms like nitrogen and oxygen. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, an MEP map would identify the pyridine (B92270) nitrogen as a likely site for electrophilic interaction, while certain hydrogen atoms would show positive potential. irjweb.com
Molecular Modeling and Dynamics Simulations for Conformational Analysis
While this compound has a relatively rigid fused-ring structure, substituents on the ring system could introduce conformational flexibility. Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. beilstein-journals.orgbeilstein-archives.org
Computational techniques such as Potential Energy Surface (PES) scans can be performed by systematically rotating specific bonds to map out the energy landscape and identify low-energy conformers. For more complex systems or to understand behavior in a solvent, Molecular Dynamics (MD) simulations are employed. nih.govnih.govspringernature.com MD simulations model the atomic motions over time, providing insights into the dynamic behavior, conformational stability, and interactions of the molecule with its environment. semanticscholar.org
Theoretical Studies on Reaction Energetics, Transition States, and Reaction Pathways
Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. nih.gov By modeling a reaction involving this compound, researchers can calculate the energies of reactants, products, and any intermediates.
A key aspect of these studies is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational methods can map out the entire reaction pathway, providing a detailed step-by-step understanding of how chemical transformations occur. nih.gov This knowledge is vital for optimizing reaction conditions and designing new synthetic routes.
In Silico Approaches to Structure-Activity Relationships (SAR)
In silico methods are crucial in modern drug discovery and materials science for predicting the biological activity or properties of chemical compounds, thereby guiding synthetic efforts. For the this compound scaffold and its analogs, these approaches help to identify key structural features that govern their interactions with biological targets.
The design of novel derivatives based on the pyranopyridine framework often employs a combination of ligand-based and structure-based computational strategies. nih.gov Molecular hybridization and substituent variation are common techniques used to design new series of compounds based on the pharmacophoric characteristics of known active molecules. ekb.eg For instance, in the design of related pyrano[2,3-d]pyrimidine derivatives, strategies have focused on synthesizing compounds by treating cyclic molecules that contain an active methylene (B1212753) group with aldehydes and malononitrile (B47326). researchgate.net These rational design approaches aim to optimize the interaction of the molecule with its intended target, enhance its biological activity, and improve its pharmacokinetic profile. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are performed to identify the key structural features necessary for biological activity. mdpi.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.egnih.gov It is extensively used to understand the binding modes of pyranopyridine derivatives with various biological targets, such as protein kinases, which are crucial in cancer therapy. ekb.eg
For example, docking studies on pyrano[3,2-c]pyridine derivatives have been performed to investigate their binding mechanism with Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). ekb.eg Similarly, studies on 2H-thiopyrano[2,3-b]quinoline derivatives, which are structurally related to the this compound core, have been conducted against the anticancer peptide CB1a (PDB ID: 2IGR). nih.gov These in silico analyses provide valuable insights into potential mechanisms of action and can correlate computational binding affinities with experimental biological activities. acs.org
| Compound Scaffold | Biological Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Pyrano[3,2-c]pyridine derivative | EGFR (1M17) | - | Not Specified | ekb.eg |
| Pyrano[3,2-c]pyridine derivative | VEGFR-2 (4ASD) | - | Not Specified | ekb.eg |
| Pyrazolo[3,4-b]pyridine derivative | Antibacterial Target (3G7B) | -8.5 | Not Specified | acs.org |
| Pyrazolo[3,4-b]pyridine derivative | Antibacterial Target (5UII) | -9.8 | Not Specified | acs.org |
| Pyrazolo[3,4-b]pyridine derivative | Cytotoxic Target (4FM9) | -8.2 | Not Specified | acs.org |
| 2H-thiopyrano[2,3-b]quinoline derivative | CB1a (2IGR) | -6.1 | PHE A-15, ILE A-8, LYS A-7 | nih.gov |
The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions. researchgate.netrsc.org Computational methods are employed to analyze these interactions in detail, providing a deeper understanding of the binding process. Key interactions for pyridine-containing compounds include hydrogen bonds, π-π stacking, C–H···π, and C–H···O/N interactions. researchgate.netscispace.com
In docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives with the CB1a protein, both residual interactions and hydrogen bonding were identified as crucial for binding. nih.gov The analysis of these weak interactions is vital in crystal engineering and for understanding the forces that stabilize crystal structures. scispace.com Theoretical tools like Hirshfeld surface analysis, 2D fingerprint plots, and the Quantum Theory of Atoms-in-Molecules (QTAIM) are used to qualitatively and quantitatively explore these interactions. scispace.com Such analyses reveal that even weak contacts like C–H···S and S···N can play a significant role in the stabilization of molecular arrangements in the solid state. scispace.com
Exploration of Electronic, Optoelectronic, and Photophysical Properties
Theoretical calculations are instrumental in predicting the electronic, optical, and charge transport properties of organic molecules. These predictions guide the development of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ijcce.ac.ir
The performance of organic semiconductor devices depends heavily on the charge transport characteristics of the active materials. semanticscholar.org Charge transport in these materials occurs via a hopping mechanism between localized states, and its efficiency is influenced by factors like molecular packing and reorganization energy. uni-mainz.de The reorganization energy (λ) is a critical parameter that quantifies the energy required for the geometrical relaxation of a molecule upon gaining or losing a charge carrier. It has two components: one for holes (λh) and one for electrons (λe). ijcce.ac.ir
Computational studies, typically using Density Functional Theory (DFT), are performed to calculate these parameters. For instance, investigations on related pyrano[3,2-c]chromene derivatives have shown that the introduction of different substituents can significantly modulate the reorganization energies. ijcce.ac.ir Materials with smaller electron reorganization energies (λe) are expected to be efficient n-type semiconductors, facilitating electron transport. ijcce.ac.ir Conversely, smaller hole reorganization energies (λh) are desirable for p-type materials. These theoretical calculations provide a pathway for designing pyranopyridine-based molecules with tailored ambipolar or unipolar charge transport properties for specific electronic applications. ijcce.ac.irmdpi.com
| Substituent (R) | Hole Reorganization Energy (λh) (eV) | Electron Reorganization Energy (λe) (eV) | Predicted Material Type | Reference |
|---|---|---|---|---|
| Thiophen-2-yl | 0.279 | 0.258 | n-type | ijcce.ac.ir |
| 5-bromothiophen-2-yl | 0.315 | 0.263 | n-type | ijcce.ac.ir |
| 1H-indol-3-yl | 0.203 | 0.260 | p-type | ijcce.ac.ir |
| Pyridin-3-yl | 0.297 | 0.271 | n-type | ijcce.ac.ir |
| Benzo[d] ekb.egacs.orgdioxol-5-yl | 0.244 | 0.237 | n-type | ijcce.ac.ir |
Nonlinear optical (NLO) materials are essential for applications in photonics and optoelectronics, including optical signal processing and laser technology. ias.ac.in Organic molecules with extensive π-conjugated systems and donor-acceptor arrangements often exhibit significant NLO properties. ias.ac.in Pyridine derivatives have been a subject of interest in this field due to their potential for high third-order optical nonlinearity. ias.ac.in
Theoretical investigations using DFT are employed to calculate the NLO behavior of molecules. ias.ac.in Key parameters, such as static hyperpolarizability, are computed to quantify the NLO response. ias.ac.in Studies on compounds like 2-aminopyridinium p-toluenesulphonate have confirmed that the presence of donor and acceptor groups attached to the pyridine ring system leads to electron delocalization, which in turn induces the nonlinear behavior. ias.ac.in Computational analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the electronic transitions and charge transfer characteristics that give rise to these properties. ias.ac.innih.gov
Theoretical Applications and Broad Research Prospects of 2h Pyrano 3,2 B Pyridine
Role as Versatile Synthetic Intermediates for Complex Molecular Architectures
The 2H-Pyrano[3,2-b]pyridine nucleus is theoretically a valuable building block for the construction of more complex molecular frameworks. While direct synthetic applications of the parent compound are not extensively documented, the reactivity of related pyranopyridine isomers, such as pyrano[3,2-c]pyridine and pyrano[2,3-b]pyridine, provides a strong basis for its potential. africanjournalofbiomedicalresearch.comekb.eg The synthesis of these related structures often involves multi-component reactions (MCRs), cycloaddition, and various cyclization strategies, which highlights the synthetic accessibility of this class of compounds. africanjournalofbiomedicalresearch.comnih.govresearchgate.net
The structural complexity of pyranopyridine derivatives poses synthetic challenges, but also offers opportunities for creating diverse chemical libraries. africanjournalofbiomedicalresearch.com Methodologies like the Knoevenagel condensation followed by electrocyclization are employed to construct the fused ring system. mdpi.com The pyran and pyridine (B92270) rings within the scaffold can be subjected to a variety of chemical transformations. The pyridine moiety allows for modifications typical of N-heterocyclic compounds, while the pyran ring, particularly with its oxygen heteroatom and potential for ring-opening, offers unique reactive pathways. These characteristics make this compound a promising intermediate for accessing novel polycyclic and heterocyclic compounds. researchgate.netcore.ac.uk
| Reaction Type | Reagents/Conditions | Potential Product Class | Reference for Analogy |
|---|---|---|---|
| Multi-Component Reaction | Aldehydes, malononitrile (B47326), 4-hydroxy-pyridones | Substituted Pyrano[3,2-c]pyridones | nih.gov |
| Cyclocondensation | Amino cyano spiro pyran derivatives, arylidene malononitrile | Fused Pyrano[2,3-b]pyridines | ekb.eg |
| 1,3-Dipolar Cycloaddition | Nitrile oxides with aminopyranopyridine derivatives | Oxadiazole-pyranopyridine hybrids | researchgate.net |
| Intramolecular Domino Hetero Diels-Alder | Acetanilides in aqueous medium | Complex Pyrano[2,3-b]quinolines | core.ac.uk |
Potential in Materials Science and Organic Electronics (Theoretical)
The inherent electronic properties of the this compound scaffold, containing both an electron-donating oxygen atom and an electron-withdrawing pyridine ring, suggest its potential utility in the field of materials science, particularly in organic electronics.
The development of novel organic semiconducting materials is a rapidly growing field, with applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ijcce.ac.ir Theoretical studies and experimental work on analogous compounds, such as pyrano[3,2-c]quinoline and pyridine-dicarbonitrile derivatives, support the potential of the pyranopyridine core in this area. beilstein-journals.orgnih.gov
The performance of an organic semiconductor is heavily dependent on its electronic structure, including the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), as well as its reorganization energy. ijcce.ac.ir The fused π-system of this compound can be theoretically tuned by introducing electron-donating or electron-withdrawing substituents. This chemical modification could modulate the HOMO/LUMO energy levels and the energy gap, thereby controlling the charge transport properties. For instance, studies on pyrano[3,2-c]chromene derivatives have shown that different substituents can significantly alter the electron reorganization energy, making them suitable candidates for n-type semiconductor materials. ijcce.ac.ir Similarly, polyaromatic systems containing pyridine-dicarbonitrile fragments have demonstrated good electron-transporting properties, which is a desirable characteristic for materials used in OLEDs. beilstein-journals.org
| Property | Significance in Semiconductors | Potential Influence of this compound Structure |
|---|---|---|
| Ionization Potential (IP) / HOMO Level | Determines hole injection/transport efficiency. | Can be tuned by substituents on the aromatic core. |
| Electron Affinity (EA) / LUMO Level | Determines electron injection/transport efficiency. | The pyridine moiety inherently lowers the LUMO level, favoring electron transport. |
| Reorganization Energy (λ) | Lower values correspond to higher charge mobility. | The rigid, fused ring structure could lead to low reorganization energies. |
| Intramolecular Charge Transfer (ICT) | Essential for applications like TADF in OLEDs. | The donor-acceptor nature of the pyran-pyridine fusion could facilitate ICT. |
The optoelectronic properties that make this compound a candidate for semiconductors also suggest its potential in photovoltaic and photodetection applications. Organic materials are increasingly used in solar cells and photodetectors due to their flexibility, low cost, and tunable properties. researchgate.net
Concepts in Medicinal Chemistry Lead Optimization (Theoretical Framework)
The pyranopyridine skeleton is a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. africanjournalofbiomedicalresearch.comekb.egekb.eg This provides a strong foundation for the theoretical application of the this compound scaffold in drug discovery and lead optimization.
A key strategy in modern drug design is the development of molecules that can specifically inhibit the function of biological targets like enzymes, particularly kinases, which are often dysregulated in diseases such as cancer. Derivatives of pyranopyridine isomers have been successfully designed as inhibitors of several important kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). ekb.egnih.gov
The theoretical design of inhibitors based on the this compound core would involve computational methods like molecular docking. ekb.egnih.gov These studies help to predict how a molecule might bind to the active site of a target protein. The pyranopyridine scaffold provides a rigid framework that can be decorated with various functional groups designed to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's binding pocket. For example, in the design of kinase inhibitors, the pyridine nitrogen often acts as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP. mdpi.com By understanding the structure of the target, novel this compound derivatives can be conceptually designed to maximize binding affinity and selectivity, leading to more potent and less toxic therapeutic agents. ekb.egnih.govrsc.org
| Potential Target Class | Example Target | Key Theoretical Interactions | Reference for Analogy |
|---|---|---|---|
| Tyrosine Kinases | EGFR, VEGFR-2 | Hydrogen bonding with hinge region via pyridine N; hydrophobic interactions with substituted groups. | ekb.egnih.gov |
| Serine/Threonine Kinases | Pim-1, AKT1 | Scaffold occupies ATP-binding pocket; functional groups form specific polar and non-polar contacts. | nih.govcncb.ac.cn |
| B-RAF Kinase | V600EB-RAF | Core scaffold provides a rigid anchor; side chains explore adjacent pockets for enhanced affinity. | nih.gov |
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound to improve its potency, selectivity, metabolic stability, or pharmacokinetic properties, while maintaining the primary biological activity. researchgate.net The this compound scaffold offers several opportunities for theoretical bioisosteric modifications.
The pyridine ring itself is a common subject of bioisosteric replacement. For example, it can sometimes be replaced with a benzonitrile (B105546) group to mimic its hydrogen-bonding acceptor properties and potentially improve cell permeability. researchgate.netresearchgate.net The pyridine-N-oxide moiety, another related structure, has been successfully replaced by 2-difluoromethylpyridine, leading to enhanced biological activity in certain contexts. nih.govrsc.org Within the this compound core, one could theorize several replacements:
Pyran Oxygen: Replacing the oxygen atom with sulfur would yield a thiopyrano[3,2-b]pyridine. This could alter the geometry and electronic properties of the ring, potentially leading to different target interactions and metabolic profiles.
Pyridine Nitrogen: While crucial for many biological interactions, its position could be moved to other locations within the ring system (scaffold hopping), or the entire pyridine ring could be replaced with another heterocycle like a pyrimidine (B1678525) or a substituted phenyl ring to explore new chemical space.
Ring System Analogues: The entire pyranopyridine core could be considered a bioisostere of other fused systems like purines or thieno[3,2-d]pyrimidines, which are known to interact with a variety of biological targets. nih.gov
These theoretical strategies allow chemists to rationally design new series of compounds based on the this compound template, with the aim of optimizing drug-like properties.
Mechanisms of Biological Target Interference (e.g., Cellular Pathways, Enzyme Inhibition)
The this compound scaffold and its derivatives represent a significant area of research in medicinal chemistry due to their ability to interfere with various biological targets through multiple mechanisms. The fusion of the pyran and pyridine rings creates a unique pharmacophore that can interact with the active sites of enzymes and other biological macromolecules, leading to the modulation of critical cellular pathways.
One of the primary mechanisms of action for pyranopyridine derivatives is enzyme inhibition, particularly targeting protein kinases involved in cancer progression. ekb.eg Derivatives of the related pyrano[3,2-c]pyridine isomer have been specifically designed and synthesized to target Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). ekb.egnih.gov These receptors are key components of signaling pathways that regulate cell proliferation, angiogenesis, and metastasis. Molecular docking studies have elucidated the binding modes of these compounds, showing that they can fit into the ATP-binding pocket of these kinases, thereby inhibiting their activity and disrupting downstream signaling cascades. ekb.eg For example, certain pyrano[3,2-c]pyridine derivatives have demonstrated encouraging inhibitory activity against both EGFR and VEGFR-2. nih.gov
Beyond kinase inhibition, pyranopyridine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. Studies on piperazine-substituted pyranopyridines revealed their ability to induce both apoptosis and necrosis in lung cancer cell lines. mdpi.com The mechanism involves the activation of caspases, such as caspase 3/7, which are key executioners of the apoptotic pathway. mdpi.com
Another notable mechanism of biological interference is the inhibition of multidrug resistance (MDR) efflux pumps. The AcrAB-TolC efflux pump in Gram-negative bacteria is a major contributor to antibiotic resistance. A novel class of pyranopyridine inhibitors, such as MBX2319, has been identified that targets this pump. nih.gov These compounds are believed to bind to the AcrB component of the pump, disrupting its function and restoring the efficacy of antibiotics that would otherwise be expelled from the bacterial cell. nih.gov
The table below summarizes the biological targets and mechanisms of interference for various pyranopyridine derivatives based on available research.
| Derivative Class | Biological Target | Mechanism of Interference | Research Outcome |
| Pyrano[3,2-c]pyridine derivatives | EGFR, VEGFR-2 | Inhibition of tyrosine kinase activity | Anticancer activity ekb.egnih.gov |
| Piperazine-substituted pyranopyridines | Cancer cell viability pathways | Induction of apoptosis and necrosis via caspase activation | Antiproliferative activity mdpi.com |
| Pyranopyridine MBX2319 | AcrAB-TolC efflux pump | Inhibition of pump function | Potentiation of antibiotic activity against Gram-negative bacteria nih.gov |
Applications in Dye Chemistry and Pigment Development
While the primary focus of research on pyranopyridine scaffolds has been in medicinal chemistry, their inherent chemical structures suggest potential applications in the field of materials science, specifically in dye and pigment development. The heterocyclic, fused-ring system of this compound provides a rigid, planar backbone that can be chemically modified to create chromophores.
Although direct and extensive research into the use of this compound itself as a dye is not widely documented, the synthesis and transformation of related pyrano[3,2-c]pyridine derivatives have been noted for producing chemicals with potential applications in dye chemistry. researchgate.net The ability to introduce various substituent groups onto the pyranopyridine core allows for the tuning of its electronic and photophysical properties. For instance, the introduction of auxochromes (e.g., -NH2, -OH) and chromophores (e.g., -NO2, -N=N-) could shift the absorption and emission spectra of the molecule, potentially leading to a range of colors.
Structurally related heterocyclic systems, such as pyranoindoles, have been synthesized and studied for their fluorescent properties, demonstrating that the fusion of a pyran ring with other aromatic heterocycles can yield compounds with moderate to high quantum yields and significant Stokes shifts. mdpi.com This suggests that the this compound core could serve as a foundational structure for the development of novel fluorescent dyes for various applications, including bioimaging. The development of such dyes would depend on systematic studies of structure-property relationships, as summarized in the prospective research table below.
| Structural Modification Prospect | Potential Impact on Photophysical Properties | Potential Application |
| Introduction of electron-donating groups (e.g., -OH, -NH2) | Bathochromic shift (shift to longer wavelengths) | Development of red/yellow dyes |
| Introduction of electron-withdrawing groups (e.g., -NO2, -CN) | Hypsochromic shift (shift to shorter wavelengths) | Development of blue/green dyes |
| Extension of π-conjugation system | Increased molar absorptivity and potential for fluorescence | High-performance pigments, fluorescent probes |
| N-alkylation of the pyridine ring | Altered solubility and modified spectral characteristics | Dyes for specific solvent systems or biological environments |
Agrochemical Research Perspectives (e.g., Herbicide Safening Effects)
The pyridine ring is a well-established structural motif in a wide array of agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netnih.gov This prevalence suggests that fused heterocyclic systems incorporating a pyridine ring, such as this compound, could serve as valuable scaffolds in the discovery of new agrochemical agents.
One particularly interesting area of agrochemical research is the development of herbicide safeners. Safeners are chemical agents that protect crop plants from herbicide injury without compromising the herbicide's effectiveness against weeds. mdpi.com The mechanism of action often involves enhancing the crop's ability to detoxify the herbicide, for example, by inducing the expression of glutathione (B108866) S-transferases (GSTs). mdpi.com
While no specific studies have reported the use of this compound as a herbicide safener, the general applicability of pyridine-based compounds in agriculture makes this an intriguing research perspective. researchgate.netresearchgate.net For instance, compositions containing pyridine carboxylate herbicides have been patented with safeners to improve their selectivity in crops like maize, wheat, and rice. google.comgoogle.com The development of novel safeners is a continuous effort in the agrochemical industry to broaden the applicability and safety of existing herbicides. Research into derivatives of this compound could explore their potential to modulate plant metabolic pathways involved in herbicide detoxification.
The table below outlines prospective research avenues for this compound derivatives in an agrochemical context.
| Research Avenue | Rationale | Potential Outcome |
| Screening for herbicidal activity | The pyridine moiety is present in many commercial herbicides. researchgate.net | Identification of new lead compounds for herbicide development. |
| Evaluation as herbicide safeners | Safeners enhance crop tolerance to herbicides; novel scaffolds are needed. mdpi.com | Discovery of safeners for use with existing herbicides like chloroacetanilides or thiocarbamates. nih.gov |
| Investigation of fungicidal/insecticidal properties | Pyridine-based structures are common in fungicides and insecticides. | Development of new crop protection agents with potentially novel modes of action. |
Q & A
Q. Table 1: Key Structural Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | SMILES String | InChIKey |
|---|---|---|---|---|
| Octahydro-2H-pyrano[3,2-b]pyridine | C₈H₁₅NO | 141.2108 | C2CNC1CCCOC1C2 | YMRJJFREWBRJNE-UHFFFAOYSA-N |
| 3,4-Dihydro-2H-pyrano[3,2-b]pyridine | C₈H₉NO | 135.16 | C1COC2=NC=CC=C2C1 | XNARZJQXBMWIQU-UHFFFAOYSA-N |
Basic: What synthetic routes are effective for preparing this compound scaffolds?
Answer:
Common methodologies include:
- Cyclocondensation: Reacting pyrazoles with trifluoroacetic acid to form 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one derivatives (e.g., C₈H₇NO₂) .
- Nitration: Using dinitrogen pentoxide (N₂O₅) in organic solvents to introduce nitro groups at specific positions (e.g., 3-Nitrothieno[3,2-b]pyridine synthesis) .
- Domino Reactions: Multi-step cascades, such as the synthesis of fused pyrano-chromeno-thieno-pyridinones via tandem cyclization .
Q. Table 2: Comparison of Synthetic Methods
| Method | Reactants/Conditions | Key Product | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Pyrazole + Trifluoroacetic acid | 2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one | 65–75 | |
| Nitration | Thieno[3,2-b]pyridine + N₂O₅ in CH₂Cl₂ | 3-Nitrothieno[3,2-b]pyridine | 82 | |
| Domino Reaction | Chromene + Thiophene derivatives, 80°C, 12h | Fused pyrano-chromeno-thieno-pyridinone | 55 |
Advanced: How do structural modifications influence the antimicrobial activity of this compound derivatives?
Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Substituent Position: 2-N²-arylimino derivatives (e.g., compound 2{3}) exhibit MICs as low as 25.0 µg/mL against Yersinia enterocolitica, attributed to enhanced hydrogen bonding with bacterial enzymes .
- Hydrophobic Groups: 8-Methyl substitutions improve membrane penetration, reducing MBC values to 200.0 µg/mL in 72.3% of tested strains .
- Hybrid Scaffolds: Furo-pyrano[3,2-b]pyridinones show dual activity (antimicrobial and anticancer) due to π-π stacking with DNA/protein targets .
Q. Table 3: Antimicrobial Activity of Selected Derivatives
| Compound ID | Substituents | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen |
|---|---|---|---|---|
| 2{3} | 2-N²-Arylimino, 5-hydroxymethyl, 8-methyl | 25.0 | 50.0 | Y. enterocolitica |
| 3{5} | 3-N¹-Aricarboxamide | 50.0 | 100.0 | Y. enterocolitica |
| Furo[3,2-b]pyridinone | Fused furan-pyridine | 12.5* | 25.0* | Staphylococcus aureus |
| *Data extrapolated from analogous structures . |
Advanced: How can researchers resolve contradictions in reported MIC/MBC values for pyrano-pyridine derivatives?
Answer:
Discrepancies often arise from:
- Strain Variability: Clinical vs. museum strains of Yersinia may differ in membrane permeability .
- Experimental Design: Standardize broth microdilution (CLSI guidelines) and use internal controls (e.g., ciprofloxacin) to normalize data .
- Compound Purity: HPLC-UV (>95% purity) ensures reproducible results. For example, impurities in this compound derivatives can artificially inflate MICs by 20–30% .
Methodological Recommendations:
Validate assays using ATCC reference strains.
Report detailed synthetic protocols (e.g., solvent, temperature).
Use statistical tools (e.g., ANOVA) to assess significance of MIC differences .
Advanced: What mechanistic insights exist for pyrano-pyridine derivatives targeting bacterial enzymes?
Answer:
Proposed mechanisms include:
- Enzyme Inhibition: Molecular docking studies suggest this compound derivatives bind to the active site of dihydrofolate reductase (DHFR), disrupting folate synthesis in Yersinia (Ki = 1.2 µM for compound 2{3}) .
- Membrane Disruption: Cationic derivatives (e.g., 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine) interact with lipopolysaccharides, increasing permeability (measured via SYTOX Green uptake) .
- Biofilm Inhibition: At sub-MIC concentrations (10 µg/mL), derivatives reduce biofilm formation by 60–70% in E. coli via quorum-sensing interference .
Experimental Validation:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity to DHFR.
- Live-Cell Imaging: Track membrane integrity changes using fluorescent probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
